molecular formula C17H24O3S B12579621 (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one CAS No. 193416-19-2

(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one

Cat. No.: B12579621
CAS No.: 193416-19-2
M. Wt: 308.4 g/mol
InChI Key: QCRQYYDMHNQTMJ-GICMACPYSA-N
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Description

(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group attached to a non-6-en-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Non-6-en-3-one Backbone: This step involves the construction of the non-6-en-3-one backbone through a series of reactions, such as aldol condensation and subsequent dehydration.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the intermediate compound in the presence of a base.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (4R) enantiomer. This can be achieved through various methods, including chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the double bond in the non-6-en-3-one backbone.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one has a wide range of scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the non-6-en-3-one backbone provides structural stability and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one stands out due to its unique combination of a benzenesulfonyl group and a non-6-en-3-one backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

193416-19-2

Molecular Formula

C17H24O3S

Molecular Weight

308.4 g/mol

IUPAC Name

(4R)-2-(benzenesulfonyl)-4,6-dimethylnon-6-en-3-one

InChI

InChI=1S/C17H24O3S/c1-5-9-13(2)12-14(3)17(18)15(4)21(19,20)16-10-7-6-8-11-16/h6-11,14-15H,5,12H2,1-4H3/t14-,15?/m1/s1

InChI Key

QCRQYYDMHNQTMJ-GICMACPYSA-N

Isomeric SMILES

CCC=C(C)C[C@@H](C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCC=C(C)CC(C)C(=O)C(C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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